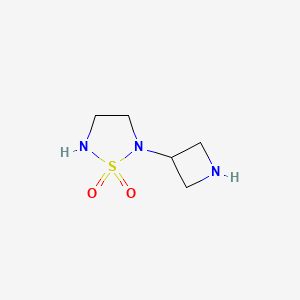![molecular formula C10H18N2 B1480521 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane CAS No. 2097958-12-6](/img/structure/B1480521.png)
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Vue d'ensemble
Description
“8-Cyclopropyl-5,8-diazaspiro[3.5]nonane” is a spirocyclic compound that has been investigated for its potential applications in various fields of research and industry. It’s a compound containing a cyclopropyl group, which is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives as sigma receptors (SRs) ligands is reported . The most notable compounds have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . The development of the synthesis of spiro compound 5 and the proof of its structure were also reported .Molecular Structure Analysis
The molecular formula of “this compound” is C10H18N2. The molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 1 rotatable bond(s), 2 three-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Applications De Recherche Scientifique
Analytical Methods
CPDN can be detected and quantified through a variety of analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectrophotometry are commonly employed. These methods are crucial for accurately measuring the concentration of CPDN in different types of samples, which may include biological fluids or environmental specimens.
Biological Properties
This compound exhibits a range of potential biological activities. Notably, it has demonstrated acetylcholinesterase inhibitory activity, which could have implications in treating diseases like Alzheimer's. Its antifungal and antitumor properties have also been a subject of research. Additionally, CPDN has been explored as a ligand for metal catalysts, suggesting its utility in catalytic reactions.
Toxicity and Safety in Scientific Experiments
While CPDN has shown low acute toxicity in preliminary studies involving rats, the body of research on its toxicity and safety, especially concerning long-term effects, is still in the nascent stages. This indicates a need for more comprehensive studies to understand its chronic toxicity and overall safety profile better.
Applications in Scientific Experiments
CPDN's potential isn't limited to biological activities. It's being explored for use in various scientific experiments, such as in organocatalytic reactions, asymmetric synthesis, and molecular recognition studies. Its role as a ligand for metal catalysts in catalytic reactions and in the development of new drugs and pharmaceuticals is also a significant area of research.
Current Research and Future Directions
Research on CPDN is ongoing, with many studies aiming to uncover its full potential across different research and industry fields. Future research directions include developing more efficient synthetic methods for CPDN, assessing its toxicity and safety more thoroughly, and expanding its applications in drug development, catalysis, and beyond. The exploration of CPDN in combination with other compounds to enhance its biological activities and properties is also an area that holds promise.
Mécanisme D'action
Target of Action
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane is reported to be a ligand for sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
The compound interacts with its targets, the S1R and S2R receptors, and the binding mode has been analyzed through modeling studies
Biochemical Pathways
The sigma-1 receptor is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors The exact biochemical pathways affected by 8-Cyclopropyl-5,8-diazaspiro[3
Analyse Biochimique
Biochemical Properties
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors . Sigma receptors, including sigma-1 and sigma-2, are involved in various biological and pathological conditions. This compound interacts with these receptors, influencing their activity. The compound has been evaluated in sigma-1 and sigma-2 receptor binding assays, demonstrating its potential as a sigma receptor ligand . The nature of these interactions involves binding to the receptor sites, which can modulate receptor activity and downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with sigma receptors, which are highly expressed in both central and peripheral nervous systems . The compound’s interaction with sigma receptors can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can lead to neuroprotective and anti-inflammatory effects, while sigma-2 receptor interaction may influence cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma receptors. Upon binding to sigma-1 receptors, the compound can induce receptor oligomerization, leading to the modulation of ion channels and G-protein-coupled receptors . This interaction can result in changes in intracellular calcium levels, influencing various cellular processes. Additionally, this compound can act as an antagonist or agonist, depending on the receptor subtype and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with specific thresholds for therapeutic and toxic effects . At lower doses, this compound may exert beneficial effects, such as neuroprotection and analgesia. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage effects is crucial for optimizing its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects
Propriétés
IUPAC Name |
8-cyclopropyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-4-10(5-1)8-12(7-6-11-10)9-2-3-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZIFDPXMOTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)
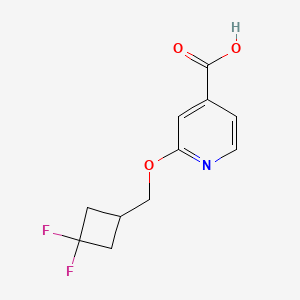
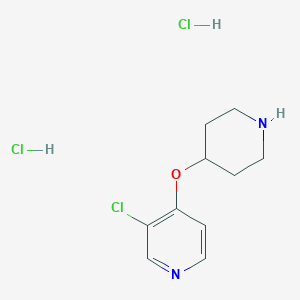
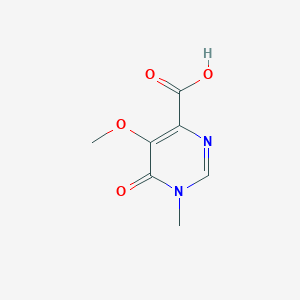
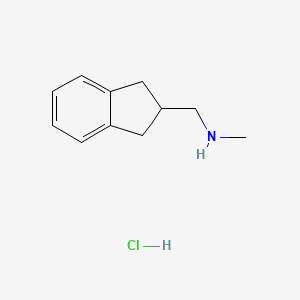
![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)

![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
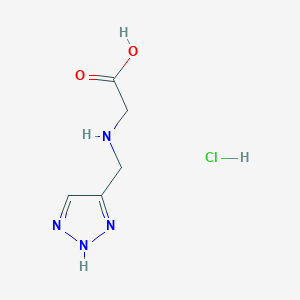
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
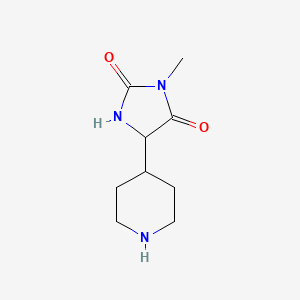
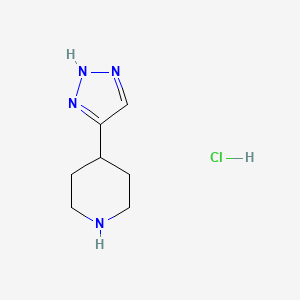
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
